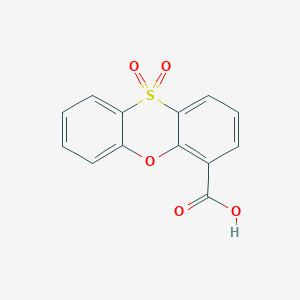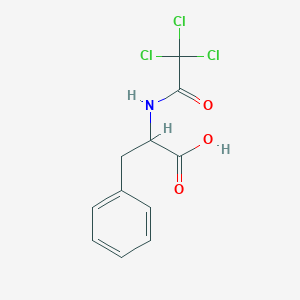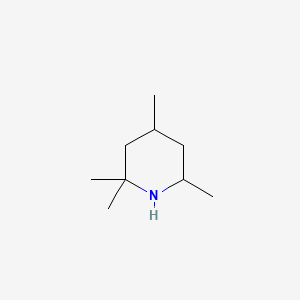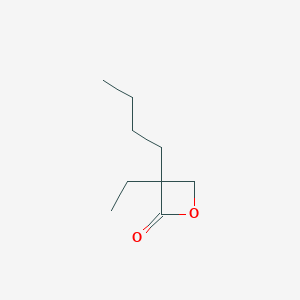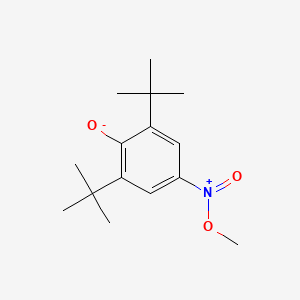
Methyl (3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)azinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)azinate is a complex organic compound known for its unique structure and properties. This compound features a cyclohexadiene ring substituted with tert-butyl groups and an oxo group, making it a subject of interest in various fields of chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)azinate typically involves the reaction of 2,6-di-tert-butylphenol with methyl 4-formylbenzoate in the presence of a base such as piperidine. The reaction is carried out in a toluene solution at elevated temperatures (approximately 418.15 K) for about 14 hours. After the reaction, the mixture is cooled, and the product is extracted and purified using column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous extraction and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Methyl (3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)azinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho to the tert-butyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
Methyl (3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)azinate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of tert-butyl groups.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique structural properties.
作用機序
The mechanism of action of methyl (3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)azinate involves its interaction with various molecular targets. The compound’s oxo group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
Methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl)benzoate: Similar structure but with a benzoate group instead of an azinate group.
2,6-Di-tert-butylphenol: A simpler compound with similar tert-butyl substitutions but lacking the cyclohexadiene ring and oxo group.
Uniqueness
Methyl (3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)azinate is unique due to its combination of a cyclohexadiene ring, oxo group, and tert-butyl substitutions. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
15052-27-4 |
|---|---|
分子式 |
C15H23NO3 |
分子量 |
265.35 g/mol |
IUPAC名 |
2,6-ditert-butyl-4-[methoxy(oxo)azaniumyl]phenolate |
InChI |
InChI=1S/C15H23NO3/c1-14(2,3)11-8-10(16(18)19-7)9-12(13(11)17)15(4,5)6/h8-9H,1-7H3 |
InChIキー |
DDNMJFLOMBXHCP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1[O-])C(C)(C)C)[N+](=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl N-[4-amino-6-[[2-hydroxy-3-(N-methylanilino)propyl]amino]-5-nitro-2-pyridyl]carbamate](/img/structure/B14722116.png)
![1,3-Dioxohexahydro-1H-cyclopenta[c]furan-4,5-dicarboxylic acid](/img/structure/B14722120.png)
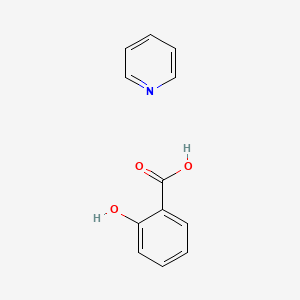

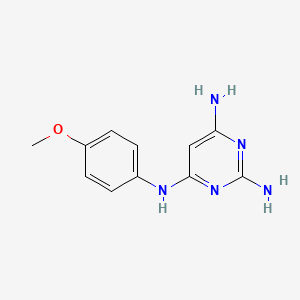
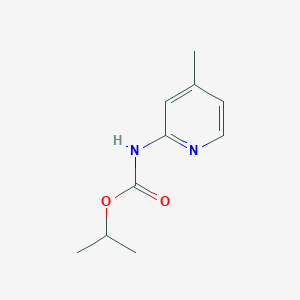
methanol](/img/structure/B14722152.png)
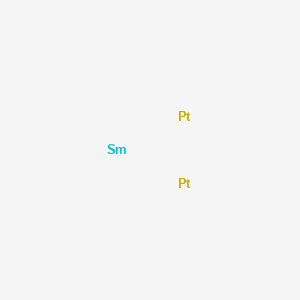
![(4As,4bs,10as,10br,11s,12as)-10b-fluoro-11-hydroxy-10a,12a-dimethyl-3,4,4a,5,6,10a,10b,11,12,12a-decahydro-2h-naphtho[2,1-f]chromene-2,8(4bh)-dione](/img/structure/B14722160.png)
![1,1-Dimethyl-2-[1-(4-nitrophenyl)ethylidene]hydrazine](/img/structure/B14722167.png)
